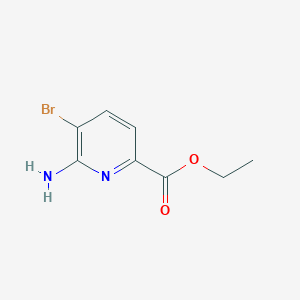
6-Bromoquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoquinoline-8-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position and a carboxamide group at the 8th position makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoquinoline-8-carboxamide can be achieved through several methodsFor example, starting with 8-bromoquinoline, the compound can be converted to 8-cyanoquinoline, which is then transformed into the desired carboxamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions followed by amide formation. The use of transition metal catalysts, metal-free ionic liquid mediated reactions, and green reaction protocols are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromoquinoline-8-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity.
Cyclization Reactions: The quinoline ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.
Oxidizing Agents: Agents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can lead to the formation of various substituted quinoline derivatives .
Scientific Research Applications
6-Bromoquinoline-8-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used to study the structure-activity relationships of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromoquinoline-8-carboxamide involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit enzymes such as CD38, which plays a role in various cellular processes. The compound’s ability to interact with these targets can lead to changes in cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
8-Methoxycoumarin-3-carboxamides: Known for their anticancer activity.
2-Substituted Quinoline-4-carboxylic Acids: Studied for their antiviral properties
Uniqueness
6-Bromoquinoline-8-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
6-bromoquinoline-8-carboxamide |
InChI |
InChI=1S/C10H7BrN2O/c11-7-4-6-2-1-3-13-9(6)8(5-7)10(12)14/h1-5H,(H2,12,14) |
InChI Key |
MEPQDMPPWYVWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


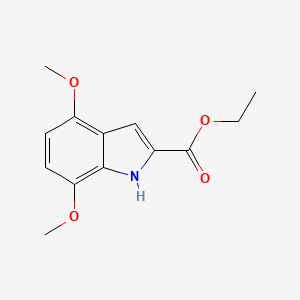
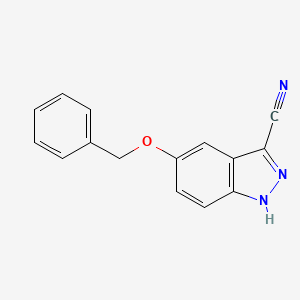
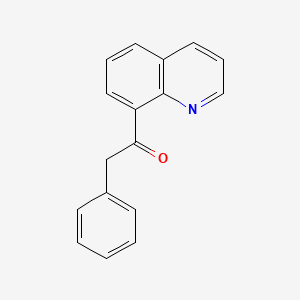
![1-Bromo-[1,2,3]triazolo[5,1-a]isoquinoline](/img/structure/B11865619.png)
![(3E)-N-Phenyl-4-thia-1,2-diazaspiro[4.5]dec-1-en-3-imine](/img/structure/B11865632.png)
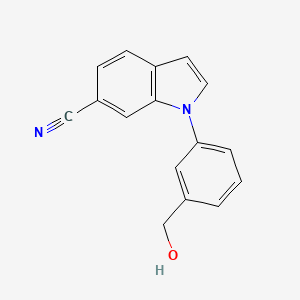
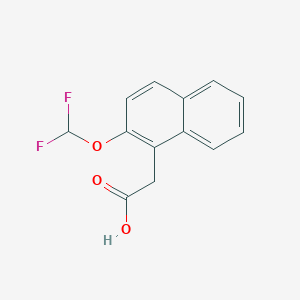
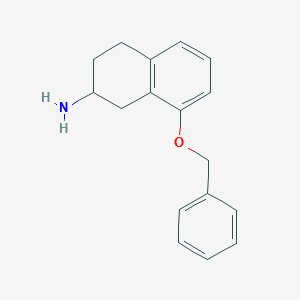
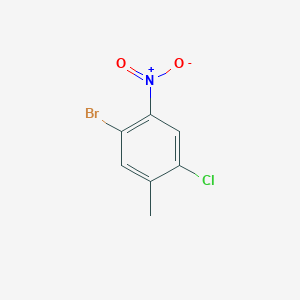

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11865677.png)

